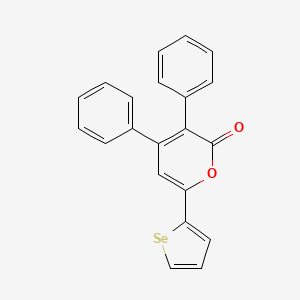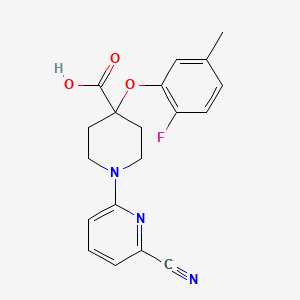![molecular formula C20H24N4O2 B5413150 6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole](/img/structure/B5413150.png)
6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of a specific protein called phosphodiesterase 10A (PDE10A), which plays a critical role in regulating various physiological processes in the body.
Mécanisme D'action
The mechanism of action of 6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole involves the selective inhibition of this compound. This compound is an enzyme that breaks down cAMP and cGMP in the brain. By inhibiting this compound, this compound increases the levels of cAMP and cGMP, which in turn leads to an increase in the activity of specific neuronal pathways. This increased activity has been shown to have potential therapeutic effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. By increasing the levels of cAMP and cGMP in the brain, this compound has been shown to increase the activity of specific neuronal pathways, which can lead to improvements in cognitive function and motor control. Additionally, this compound has been shown to have potential anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using 6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole in lab experiments is its high potency and selectivity for this compound. This compound has been shown to have a low toxicity profile and can be used at low concentrations, making it a viable option for in vitro and in vivo experiments. However, the limitations of this compound include its complex synthesis process and the lack of long-term safety data.
Orientations Futures
There are several potential future directions for research involving 6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole. One potential direction is the development of more potent and selective this compound inhibitors based on the structure of this compound. Additionally, further research is needed to explore the potential therapeutic applications of this compound in the treatment of various neurological and inflammatory disorders. Finally, long-term safety studies are needed to assess the potential risks associated with the use of this compound in humans.
Méthodes De Synthèse
The synthesis of 6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole involves several steps, including the preparation of the starting materials, the formation of the indazole ring, and the introduction of the pyridinylmethoxy and piperidinyl groups. The overall synthesis process is complex and involves the use of various reagents and catalysts. However, the yield of the final compound is high, making it a viable option for scientific research.
Applications De Recherche Scientifique
The primary application of 6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole is in the field of neuroscience. This compound has been shown to have potential therapeutic effects in the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and Huntington's disease. The inhibition of this compound by this compound leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which are known to play a critical role in regulating neuronal activity.
Propriétés
IUPAC Name |
6-methoxy-3-[[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-25-17-4-5-18-19(11-17)22-23-20(18)13-24-9-6-16(7-10-24)26-14-15-3-2-8-21-12-15/h2-5,8,11-12,16H,6-7,9-10,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUIMABAAOGSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C=C1)CN3CCC(CC3)OCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5413074.png)
![1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5413076.png)
![2-(1,3-benzodioxol-5-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}acetamide](/img/structure/B5413084.png)
![3-methoxy-4-[(2-methylbenzyl)oxy]benzamide](/img/structure/B5413102.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5413109.png)
![2-{[4-(6-piperidin-1-ylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5413116.png)
![2-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}acetamide](/img/structure/B5413124.png)
![1-allyl-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B5413133.png)
![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5413134.png)
![4-(1H-imidazol-1-ylmethyl)-N-[1-(2-methylphenyl)ethyl]benzamide](/img/structure/B5413148.png)

![N-(2,6-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5413156.png)
![1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5413163.png)